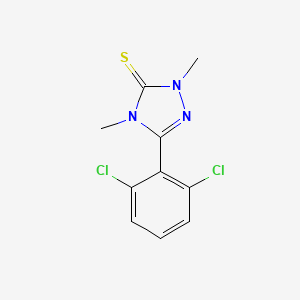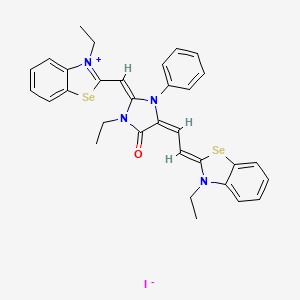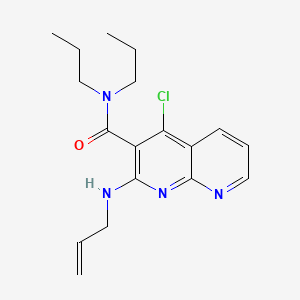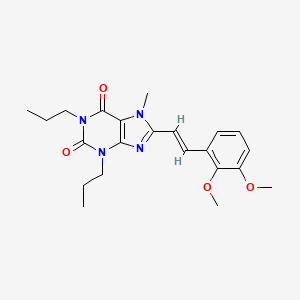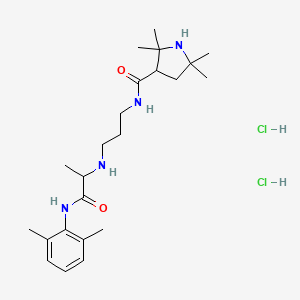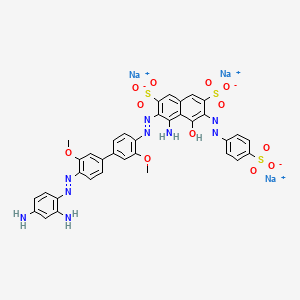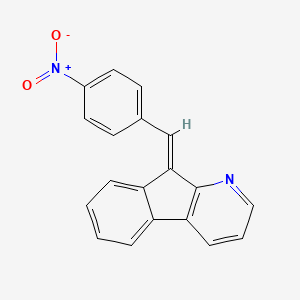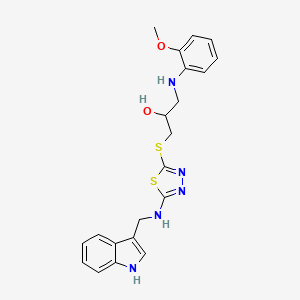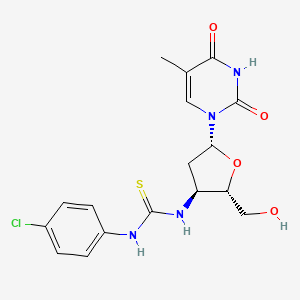
Thymidine, 3'-((((4-chlorophenyl)amino)thioxomethyl)amino)-3'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analogue It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- typically involves multiple steps. One common method starts with the modification of thymidine. The 3’-hydroxyl group of thymidine is first protected, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The thioxomethyl group is then introduced using a thiourea derivative under basic conditions. Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the 4-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxomethyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. This incorporation can lead to the termination of DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce apoptosis in affected cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine analogues: Compounds like 5-fluorouracil and azidothymidine share structural similarities and are used in similar applications.
Nucleoside analogues: Compounds such as cytarabine and gemcitabine are also used as anticancer agents.
Uniqueness
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is unique due to the presence of the 4-chlorophenyl and thioxomethyl groups, which confer specific chemical and biological properties. These modifications can enhance its stability, selectivity, and potency compared to other nucleoside analogues.
Eigenschaften
CAS-Nummer |
132149-40-7 |
|---|---|
Molekularformel |
C17H19ClN4O4S |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C17H19ClN4O4S/c1-9-7-22(17(25)21-15(9)24)14-6-12(13(8-23)26-14)20-16(27)19-11-4-2-10(18)3-5-11/h2-5,7,12-14,23H,6,8H2,1H3,(H2,19,20,27)(H,21,24,25)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
AXTLRTHFKMLCCL-BFHYXJOUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


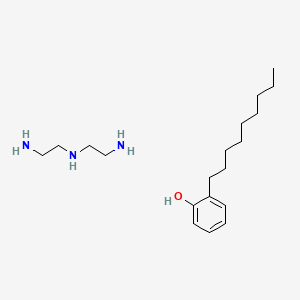
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
